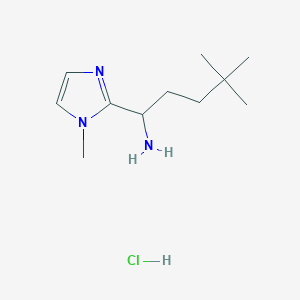

4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride

Description

4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride (CAS RN: 1803605-52-8) is an amine salt featuring a branched pentan-1-amine backbone with a 4,4-dimethyl substitution and a 1-methylimidazole moiety. Its molecular formula is C₁₁H₂₂ClN₃ (MW: 231.77 g/mol), and it is commercially available from global suppliers such as TOKU (USA), VESINO Industrial Co. (China), and Bindu Pharmaceuticals (India) .

Properties

IUPAC Name |

4,4-dimethyl-1-(1-methylimidazol-2-yl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3.ClH/c1-11(2,3)6-5-9(12)10-13-7-8-14(10)4;/h7-9H,5-6,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEPELNLQQNTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C1=NC=CN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride, with CAS number 1803605-52-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride is with a molecular weight of 231.76 g/mol. Its structural characteristics include a pentanamine backbone substituted with both dimethyl and imidazole groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1803605-52-8 |

| Molecular Formula | C₁₁H₂₂ClN₃ |

| Molecular Weight | 231.76 g/mol |

Pharmacological Effects

Research indicates that compounds similar to 4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride may exhibit a range of biological activities, including:

1. Neurotransmitter Modulation

Some studies suggest that imidazole derivatives can influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation may contribute to anxiolytic or antidepressant effects.

2. Anti-inflammatory Properties

Preliminary studies have shown that imidazole-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.

3. Antimicrobial Activity

Certain derivatives have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections.

The specific mechanisms by which 4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride exerts its effects are not fully elucidated. However, the following pathways are hypothesized based on related compounds:

1. Receptor Interaction

The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

2. Enzyme Inhibition

It may act as an inhibitor for enzymes involved in inflammatory processes or microbial metabolism.

Case Study 1: Neuropharmacological Assessment

A study evaluated the neuropharmacological effects of a structurally similar imidazole compound in animal models. The results indicated significant anxiolytic effects at lower doses, suggesting potential therapeutic applications for anxiety disorders.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory activity of various imidazole derivatives. The findings revealed that these compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, highlighting their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Key Observations:

Structural Differences: The target compound’s branched aliphatic amine contrasts with the aromatic benzoic acid derivative and the sulfonyl-piperidine analog . The absence of acidic groups (e.g., carboxylic acid) in the target compound may reduce its water solubility compared to 4-(2-methylimidazolyl)benzoic acid hydrochloride .

Physicochemical Properties :

- The melting point of the benzoic acid derivative (313–315°C) is significantly higher than that of the alcohol analog (107–111°C), likely due to stronger intermolecular forces (e.g., hydrogen bonding in the carboxylic acid group) .

- The target compound’s amine hydrochloride salt form enhances its solubility in polar solvents compared to neutral imidazole derivatives.

The target compound is widely available from suppliers in China, India, and the USA , whereas analogs like 4-((1-methylimidazolyl)sulfonyl)piperidine hydrochloride are listed as discontinued .

Preparation Methods

Imidazole Ring Functionalization

- Starting from commercially available or synthesized 1-methylimidazole, selective substitution at the 2-position is achieved by nucleophilic substitution or metal-catalyzed coupling reactions.

- Methylation at N-1 is either introduced early or preserved if starting from 1-methylimidazole.

- Typical solvents include polar aprotic solvents like acetonitrile or tetrahydrofuran to facilitate substitution reactions.

Construction of the Pentan-1-amine Side Chain

- The pentan-1-amine backbone with 4,4-dimethyl substitution can be synthesized via alkylation of an appropriate amine precursor or reductive amination of the corresponding ketone/aldehyde intermediate.

- The 4,4-dimethyl substitution is introduced by starting from a 4,4-dimethylpentanone or related precursor.

- Reductive amination is often performed using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

Coupling of Imidazole and Pentanamine Moieties

- The linkage between the imidazole ring and the pentan-1-amine chain is formed via nucleophilic substitution or amide bond formation depending on the intermediate functionalities.

- Protection of the amine group during coupling may be necessary to avoid side reactions.

Formation of Hydrochloride Salt

- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.

- This step improves the compound’s crystallinity, stability, and facilitates purification by precipitation or crystallization.

Detailed Preparation Protocol (Hypothetical Example)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-Methylimidazole, 2-chloropentan-4,4-dimethyl ketone, base (e.g., K2CO3), acetonitrile, reflux | Nucleophilic substitution to attach imidazole to pentanone | Intermediate imidazolyl ketone |

| 2 | Sodium borohydride or NaCNBH3, methanol, room temperature | Reductive amination of ketone to amine | 4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine (free base) |

| 3 | HCl gas or HCl in ethanol, cooling | Salt formation | Hydrochloride salt precipitate |

| 4 | Filtration, washing, drying | Purification | Pure 4,4-dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine hydrochloride |

Analytical and Purification Techniques

- High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.

- X-ray diffraction and NMR spectroscopy confirm structure and stereochemistry.

- Recrystallization from alcohol solvents (methanol, isopropanol) or ethyl acetate enhances purity.

- Drying under vacuum or freeze drying ensures removal of residual solvents.

Research Findings from Patents and Literature

- Although no direct patent explicitly details the preparation of this exact compound, related imidazole derivatives with alkylamine side chains have been synthesized using similar strategies involving nucleophilic substitution and reductive amination steps.

- Process improvements focus on yield optimization, minimizing impurities, and controlling polymorphic forms of the hydrochloride salt.

- Solvent choice and reaction temperature significantly affect the purity and crystallinity of the final hydrochloride salt.

- Use of mild bases and controlled addition of hydrochloric acid reduces side reactions and degradation.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions/Options | Notes |

|---|---|---|

| Starting materials | 1-methylimidazole, 4,4-dimethylpentanone | Commercially available or synthesized |

| Solvents | Acetonitrile, methanol, isopropanol, ethyl acetate | Polar aprotic solvents preferred |

| Base for substitution | Potassium carbonate, triethylamine | Mild base to facilitate nucleophilic substitution |

| Reducing agent | Sodium borohydride, sodium cyanoborohydride | For reductive amination |

| Salt formation | HCl in ethanol or gaseous HCl | Controlled addition to avoid degradation |

| Purification method | Recrystallization, filtration, drying | Ensures high purity and stability |

| Analytical techniques | HPLC, NMR, XRD | Structural confirmation and purity check |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield optimization?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Critical parameters include:

- Temperature control : Maintaining 60–80°C during imidazole alkylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of the imidazole nitrogen .

- Catalysts : Palladium or copper salts facilitate coupling reactions, though steric hindrance from the dimethyl group may require longer reaction times .

- Purification : Column chromatography with gradient elution (e.g., methanol/dichloromethane) isolates the hydrochloride salt .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The imidazole ring protons resonate at δ 7.2–7.8 ppm, while the dimethyl groups appear as singlets near δ 1.2–1.5 ppm. The amine proton is typically broad due to exchange with HCl .

- IR : Stretching vibrations for the amine group (3200–3400 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₂H₂₂N₃Cl) validates the molecular formula .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance during imidazole alkylation?

Steric effects from the 4,4-dimethyl group can slow alkylation. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions .

- Bulky leaving groups : Using tosylates instead of chlorides improves electrophilicity of the alkylating agent.

- Phase-transfer catalysis : Enhances solubility of reactants in biphasic systems (e.g., water/DCM) .

Q. How can researchers resolve discrepancies in reported biological activity data?

Discrepancies may arise from variations in assay conditions or impurities. Methodological approaches include:

- Quantitative Structure-Activity Relationship (QSAR) modeling : Correlate substituent effects (e.g., methyl groups) with activity trends .

- Orthogonal assays : Validate receptor binding (e.g., radioligand assays) alongside enzyme inhibition studies .

- Purity verification : Use HPLC with UV/ELSD detection to rule out impurity interference (≥95% purity recommended) .

Q. What crystallization challenges are anticipated for this hydrochloride salt, and how can SHELX-based protocols address them?

Challenges include:

Q. How does the imidazole moiety influence assay design for enzyme inhibition studies?

The imidazole ring’s π-π stacking and hydrogen-bonding capabilities require:

- pH optimization : Maintain physiological pH (7.4) to preserve the ring’s tautomeric equilibrium .

- Competitive inhibition assays : Include imidazole buffer controls to account for non-specific binding .

- Docking simulations : Use software like AutoDock to predict binding modes with target enzymes (e.g., cytochrome P450) .

Methodological and Safety Considerations

Q. Computational approaches to predict solubility and logP: How do they align with empirical data?

- COSMO-RS simulations : Predict logP values by modeling solvation in water/octanol. Compare with experimental shake-flask method results .

- Hansen Solubility Parameters : Estimate solubility in organic solvents (e.g., ethanol) using HSPiP software .

Recommended safety protocols for handling this compound in the lab:

- Personal protective equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.